An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate
An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-bromocyclobutanecarboxylate (CAS No. 51175-79-2), a versatile building block in modern organic synthesis. The document delves into its synthesis, structural elucidation, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety information are provided to enable researchers to effectively and safely utilize this valuable reagent in their work.
Introduction: The Utility of Strained Ring Systems in Synthesis
Methyl 1-bromocyclobutanecarboxylate is a functionalized cyclobutane derivative that has garnered significant interest as a synthetic intermediate.[1] The inherent ring strain of the cyclobutane moiety provides a unique conformational rigidity and a potential driving force for ring-opening reactions, making it an attractive scaffold in the design of complex molecular architectures. The presence of a bromine atom at the quaternary center, alpha to a carbonyl group, renders this position highly susceptible to a variety of nucleophilic substitution and organometallic reactions. This guide will explore the synthesis, properties, and reactivity of this compound, highlighting its utility for drug development professionals.
Synthesis of Methyl 1-bromocyclobutanecarboxylate
The synthesis of Methyl 1-bromocyclobutanecarboxylate is typically achieved through a two-step sequence starting from the commercially available cyclobutanecarboxylic acid. The process involves the α-bromination of the carboxylic acid followed by esterification with methanol.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for Methyl 1-bromocyclobutanecarboxylate.
Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the selective α-bromination of carboxylic acids.[2][3][4] The reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[5]
Reaction Mechanism:
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Experimental Protocol: Synthesis of 1-Bromocyclobutanecarboxylic Acid
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Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).[2]
-
Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).[2]
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Bromination: Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr gas ceases.
-
Workup: Cool the reaction mixture to room temperature and cautiously add water to quench the excess PBr₃ and hydrolyze the acyl bromide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromocyclobutanecarboxylic acid, which can be used in the next step without further purification.
Step 2: Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] In this step, 1-bromocyclobutanecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Methyl 1-bromocyclobutanecarboxylate
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Setup: In a round-bottom flask, dissolve the crude 1-bromocyclobutanecarboxylic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[6]
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford Methyl 1-bromocyclobutanecarboxylate as a colorless liquid.[1]
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value (for Methyl Ester) | Value (for Ethyl Ester) | Reference |
| CAS Number | 51175-79-2 | 35120-18-4 | |
| Molecular Formula | C₆H₉BrO₂ | C₇H₁₁BrO₂ | |
| Molecular Weight | 193.04 g/mol | 207.07 g/mol | |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Boiling Point | Data not available | 85-88 °C / 12 mmHg | [7] |
| Density | Data not available | 1.279 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | Data not available | 1.471 | [7] |
Note: Experimental data for the methyl ester is limited. The values for the corresponding ethyl ester are provided for reference and are expected to be similar.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.7-3.8 ppm.
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Cyclobutane Ring Protons: Complex multiplets are expected in the range of δ 1.8-3.0 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C4) would likely appear further downfield.
For comparison, the reported ¹H NMR data for Ethyl 1-bromocyclobutanecarboxylate shows: δ 4.26 (q, 2H), 2.95-2.88 (m, 2H), 2.67-2.59 (m, 2H), 2.26-2.21 (m, 1H), 1.91-1.86 (m, 1H), 1.32 (t, 3H).[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): Expected to appear in the range of δ 170-175 ppm.
-
Quaternary Carbon (C-Br): Expected around δ 60-70 ppm.
-
Methyl Ester Carbon (-OCH₃): Expected around δ 52-53 ppm.
-
Cyclobutane Ring Carbons: Expected in the range of δ 20-40 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.
-
C-O Stretch (Ester): An absorption band is expected in the range of 1100-1300 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption band is expected in the range of 500-600 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₆H₉⁷⁹BrO₂, the expected m/z is 192, and for C₆H₉⁸¹BrO₂, the expected m/z is 194.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the bromine atom (-Br, m/z 79/81).
Reactivity and Synthetic Applications
The reactivity of Methyl 1-bromocyclobutanecarboxylate is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for a variety of transformations.
Nucleophilic Substitution Reactions
The α-bromo ester functionality is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The adjacent carbonyl group stabilizes the transition state, accelerating the rate of substitution.
Example: Synthesis of α-Amino Acids Reaction with ammonia or other nitrogen nucleophiles can provide access to α-aminocyclobutanecarboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.
Caption: General schematic for Sₙ2 reactions.
Reformatsky Reaction
Methyl 1-bromocyclobutanecarboxylate is a suitable substrate for the Reformatsky reaction. In the presence of activated zinc, it forms an organozinc intermediate that can react with aldehydes and ketones to form β-hydroxy esters.
Applications in Drug Discovery and Development
The cyclobutane motif is increasingly being incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, improving its binding affinity for a target protein. Methyl 1-bromocyclobutanecarboxylate serves as a key starting material for introducing this valuable scaffold.
While specific examples of the direct use of Methyl 1-bromocyclobutanecarboxylate in the synthesis of marketed drugs are not prevalent in the literature, its ethyl ester counterpart, Ethyl 1-bromocyclobutanecarboxylate, has been utilized in the synthesis of precursors to 1-aminocyclobutanecarboxylic acid. This amino acid is a component of various biologically active compounds and has been explored in the development of enzyme inhibitors and other therapeutics.
Safety and Handling
Methyl 1-bromocyclobutanecarboxylate is expected to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. It is recommended to store under an inert atmosphere.
Conclusion
Methyl 1-bromocyclobutanecarboxylate is a valuable and versatile building block for organic synthesis. Its unique combination of a strained ring system and a reactive α-bromo ester functionality makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and reactivity to facilitate its effective and safe use in the laboratory.
References
Sources
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- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
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- 8. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]
